molecular formula C14H14ClFN2O2S2 B4421416 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B4421416
M. Wt: 360.9 g/mol
InChI Key: UEYALVAXVUCYDO-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a combination of a thienyl sulfonyl group and a fluorophenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine typically involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 4-(2-fluorophenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienyl sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonyl group.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Modified sulfonyl compounds.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-chlorophenyl)piperazine
  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylphenyl)piperazine
  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-bromophenyl)piperazine

Uniqueness

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2S2/c15-13-5-6-14(21-13)22(19,20)18-9-7-17(8-10-18)12-4-2-1-3-11(12)16/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYALVAXVUCYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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